Cas no 934-30-5 (exo-5-Norbornenecarboxylic acid)

exo-5-Norbornenecarboxylic acid structure
934-30-5 structure
Produktname:exo-5-Norbornenecarboxylic acid
CAS-Nr.:934-30-5
MF:C8H10O2
MW:138.163802623749
MDL:MFCD00213362
CID:860997
PubChem ID:329763554

exo-5-Norbornenecarboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • exo-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
    • exo-5-Norbornene-2-carboxylic acid
    • exo-5-Norbornenecarboxylic acid
    • 5-Norbornene-2-carboxylic acid, exo- (8CI)
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, exo- (ZCI)
    • rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ACI)
    • 2-Norbornene-5-exo-carboxylic acid
    • cis-5-Norbornene-exo-2-carboxylic acid
    • exo-2-Norbornene-5-carboxylic acid
    • exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • exo-Norbornene-2-carboxylic acid
    • NSC 155661
    • NC
    • J2V3Y5GJN8
    • G78912
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R-exo)-
    • rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-rel-
    • HC3MC8BB2Q
    • AKOS000302151
    • (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid
    • 67999-53-5
    • EN300-304294
    • DB-401633
    • (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • SCHEMBL900095
    • AKOS015833101
    • CS-0268597
    • NSC-155661
    • 934-30-5
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-
    • MFCD08899816
    • MFCD00213362
    • rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • 5-Norbornene-2-carboxylic acid, predominantly endo isomer
    • MDL: MFCD00213362
    • Inchi: 1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1
    • InChI-Schlüssel: FYGUSUBEMUKACF-RRKCRQDMSA-N
    • Lächelt: C([C@@H]1C[C@H]2C=C[C@@H]1C2)(=O)O

Berechnete Eigenschaften

  • Genaue Masse: 138.068079557g/mol
  • Monoisotopenmasse: 138.068079557g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 195
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 37.3Ų
  • XLogP3: 1.2

Experimentelle Eigenschaften

  • Schmelzpunkt: 40-44 °C
  • Flammpunkt: Fahrenheit: >230° f
    Celsius: >110° c

exo-5-Norbornenecarboxylic acid Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: 26
  • RTECS:RB8195000
  • Identifizierung gefährlicher Stoffe: Xi
  • Gefahrenklasse:IRRITANT

exo-5-Norbornenecarboxylic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01863-1g
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 97%
1g
¥1358.0 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
718149-1G
exo-5-Norbornenecarboxylic acid
934-30-5
1g
¥1150.43 2023-11-26
TRC
E231980-1000mg
exo-5-Norbornenecarboxylic acid
934-30-5
1g
$ 490.00 2022-04-29
TRC
E231980-2000mg
exo-5-Norbornenecarboxylic acid
934-30-5
2g
$ 785.00 2022-04-29
Enamine
EN300-6486497-1.0g
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 95.0%
1.0g
$98.0 2025-02-19
Enamine
EN300-6486497-5.0g
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 95.0%
5.0g
$326.0 2025-02-19
A2B Chem LLC
AB74203-5g
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 97%
5g
$977.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1683300-5g
rel-(1S,2R,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 98%
5g
¥9723.00 2024-04-24
1PlusChem
1P003R17-250mg
exo-5-Norbornenecarboxylic acid
934-30-5 98%;RG
250mg
$69.00 2024-04-20
Ambeed
A576295-5g
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 97%
5g
$689.0 2024-04-16

exo-5-Norbornenecarboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 2 h, rt
Referenz
Method for preparing C-2 position-monosubstituted norbornene derivative in single configuration from 5-norbornene-2-carboxylic acid exo/endo isomer mixture
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ;  rt; 60 h, rt
1.3 Reagents: Acetic acid ;  pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referenz
Stereoselective synthesis of 5-norbornene-2-exo-carboxylic acid. Rapid isomerization and kinetically selective hydrolysis
Kanao, Miki; Otake, Atsushi; Tsuchiya, Kousuke; Ogino, Kenji, International Journal of Organic Chemistry, 2012, 2(1), 26-30

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Iodine ,  Potassium iodide Solvents: Water
Referenz
Self-Sorting in Polymers
Burd, Caroline; Weck, Marcus, Macromolecules, 2005, 38(17), 7225-7230

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  50 °C
Referenz
Norbornene-Derived Poly-d-lysine Copolymers as Quantum Dot Carriers for Neuron Growth
Rao N, Vijayakameswara; Kishore, Abhinoy; Sarkar, Santu; Das Sarma, Jayasri; Shunmugam, Raja, Biomacromolecules, 2012, 13(9), 2933-2944

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  -10 °C
Referenz
In mold addition polymerization of norbornene-type monomers using group 10 metal complexes
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
5R-(+)-2-norbornene-5-carboxylic acid
, USSR, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Iodine ,  Potassium iodide Solvents: Water ;  rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2, rt
Referenz
Preparation of Bottlebrush Polymers via a One-Pot Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP) Grafting-Through Strategy
Radzinski, Scott C.; Foster, Jeffrey C.; Matson, John B., Macromolecular Rapid Communications, 2016, 37(7), 616-621

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Iodine ,  Potassium iodide Solvents: Water ;  overnight, rt
Referenz
Cationic Bottlebrush Polymers from Quaternary Ammonium Macromonomers by Grafting-Through Ring-Opening Metathesis Polymerization
Senkum, Hathaithep; Gramlich, William M., Macromolecular Chemistry and Physics, 2020, 221(5),

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ,  Water ;  19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 10, rt
1.5 Reagents: Iodine ,  Potassium iodide Solvents: Water ;  rt
Referenz
DNA-polymer conjugates via the graft-through polymerisation of native DNA in water
Arkinstall, Lucy A.; Husband, Jonathan T.; Wilks, Thomas R.; Foster, Jeffrey C.; O'Reilly, Rachel K., Chemical Communications (Cambridge, 2021, 57(44), 5466-5469

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Iodine ,  Potassium iodide
Referenz
Bottlebrush Polymer Synthesis by Ring-Opening Metathesis Polymerization: The Significance of the Anchor Group
Radzinski, Scott C.; Foster, Jeffrey C.; Chapleski, Robert C.; Troya, Diego; Matson, John B., Journal of the American Chemical Society, 2016, 138(22), 6998-7004

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Control over Imidazoquinoline Immune Stimulation by pH-Degradable Poly(norbornene) Nanogels
Kockelmann, Johannes; Stickdorn, Judith; Kasmi, Sabah; De Vrieze, Jana; Pieszka, Michaela; et al, Biomacromolecules, 2020, 21(6), 2246-2257

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Water ;  reflux; overnight, rt → reflux
1.2 Reagents: Sodium carbonate ,  Iodine ,  Potassium iodide Solvents: Water
Referenz
Ion Conducting ROMP Monomers Based on (Oxa)norbornenes with Pendant Imidazolium Salts Connected via Oligo(oxyethylene) Units and with Oligo(ethyleneoxy) Terminal Moieties
Price, Terry L.; Choi, U. Hyeok ; Schoonover, Daniel V.; Arunachalam, Murugan; Xie, Renxuan; et al, Macromolecules (Washington, 2019, 52(4), 1371-1388

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Iodine ,  Potassium iodide Solvents: Water ;  rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2, rt
Referenz
Solid-Phase Synthesis of Polymers Using the Ring-Opening Metathesis Polymerization
Pontrello, Jason K.; Allen, Matthew J.; Underbakke, Eric S.; Kiessling, Laura L., Journal of the American Chemical Society, 2005, 127(42), 14536-14537

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Structural requirements in the enzymic optical resolution of bicyclic esters using pig liver esterase
Klunder, A. J. H.; Van Gastel, F. J. C.; Zwanenburg, B., Tetrahedron Letters, 1988, 29(22), 2697-700

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Potassium iodide Catalysts: Iodine Solvents: Water ;  2 h, 0 °C; 12 h, rt
Referenz
Soluble and Reusable Poly(norbornene) Supports with High Loading Capacities for Peptide Synthesis
Naganna, Nimmashetti; Madhavan, Nandita, Organic Letters, 2013, 15(22), 5870-5873

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Solvents: Toluene ;  rt; 2 h, rt → 70 °C; 70 °C → rt
1.2 Reagents: Triethylamine Solvents: Toluene ;  12 h, rt → 70 °C
Referenz
Synthesis and Ring-Opening Metathesis Polymerization of Norbornene-Terminated Syndiotactic Polypropylene
Anderson-Wile, Amelia M.; Coates, Geoffrey W.; Auriemma, Finizia; De Rosa, Claudio; Silvestre, Amelia, Macromolecules (Washington, 2012, 45(19), 7863-7877

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Catalysts: Diisobutylaluminum hydride
Referenz
Asymmetric Diels-Alder reaction: design of chiral dienophiles
Choy, William; Reed, Lawrence A. III; Masamune, Satoru, Journal of Organic Chemistry, 1983, 48(7), 1137-9

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ;  24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ;  pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.0, rt
Referenz
Stereoselective synthesis of exo-norbornene derivatives for resist materials
Kanao, Miki; Otake, Atsushi; Tsuchiya, Kousuke; Ogino, Kenji, Journal of Photopolymer Science and Technology, 2009, 22(3), 365-370

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydroquinone Solvents: Ethyl acetate ;  60 min, cooled; 12 h, reflux
Referenz
Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification-insertion mechanism
Commarieu, Basile; Claverie, Jerome P., Chemical Science, 2015, 6(4), 2172-2181

exo-5-Norbornenecarboxylic acid Raw materials

exo-5-Norbornenecarboxylic acid Preparation Products

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:934-30-5)exo-5-Norbornenecarboxylic acid
A1198183
Reinheit:99%
Menge:5g
Preis ($):620.0